molecular formula C21H22N6O3 B609778 Osi-027 CAS No. 936890-98-1

Osi-027

Numéro de catalogue B609778
Numéro CAS: 936890-98-1
Poids moléculaire: 406.45
Clé InChI: JROFGZPOBKIAEW-HAQNSBGRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OSI-027 is a potent and selective inhibitor of mTORC1 and mTORC2 with IC50 values of 22nM and 65nM, respectively . It is developed as a potent anticancer agent through inhibiting mTORC1 and mTORC2 . It shows more than 100-fold selectivity against mTOR over other PI3K-related kinases in biochemical assays .


Molecular Structure Analysis

The molecular formula of OSI-027 is C21H22N6O3 . The molecular weight is 406.44 g/mol . The InChI is 1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14 (25-16 (13)15)17-18-19 (22)23-10-24-27 (18)20 (26-17)11-5-7-12 (8-6-11)21 (28)29/h2-4,9-12,25H,5-8H2,1H3, (H,28,29) (H2,22,23,24) .


Chemical Reactions Analysis

While specific chemical reactions involving OSI-027 are not detailed in the available literature, it’s known that OSI-027 can inhibit both mTORC1 and mTORC2 pathways by directly hijacking the ATP-binding site of mTOR proteins .


Physical And Chemical Properties Analysis

OSI-027 is a crystalline solid . It is insoluble in water and ethanol but soluble in DMSO to a concentration of 32.5 mg/mL .

Applications De Recherche Scientifique

  • Antipancreatic Cancer Activity : OSI-027 has demonstrated inhibitory effects on the survival and growth of human pancreatic cancer cells. It induces caspase-dependent apoptotic death in these cells and shows enhanced efficacy when used in combination with gemcitabine, a chemotherapy drug, both in vitro and in vivo (Chen, Xu, Zhang, Xu, Wang, Tang, & Tang, 2015).

  • Effectiveness Against Pancreatic Ductal Adenocarcinoma : OSI-027 inhibits the proliferation of pancreatic ductal adenocarcinoma (PDAC) cell lines and downregulates multiple signaling pathways involved in cancer cell survival. Its combination with gemcitabine leads to a synergistic effect, providing a basis for potential new clinical therapies for PDAC (Zhi, Chen, Xue, Liang, Chen, Zhou, Wen, Hu, Shen, Bai, & Liang, 2015).

  • Inhibitory Mechanisms in mTOR Signaling : A computational study of OSI-027 provided insights into its binding mode and molecular interactions with mTOR. This research proposes an OSI-027 analog as a potentially better inhibitor, offering directions for further drug development (Rehan, 2017).

  • Distinct Properties from Rapamycin : OSI-027 is characterized as a selective and potent dual inhibitor of mTORC1 and mTORC2, differentiating it from rapamycin. This property makes it a promising anticancer agent, as shown in various human xenograft models, and it has entered phase I clinical trials (Bhagwat, Gokhale, Crew, Cooke, Yao, Mantis, Kahler, Workman, Bittner, Dudkin, Epstein, Gibson, Wild, Arnold, Houghton, & Pachter, 2011).

  • Application in Gastric Cancer : OSI-027 combined with oxaliplatin shows potential in treating gastric cancer by suppressing P-gp induction, a factor in chemotherapy resistance. This combination therapy suggests a new avenue for gastric cancer treatment (Xu, Zhu, Wang, Miao, Du, Zheng, Wang, Li, Xu, Xia, & Guan, 2020).

  • Regulation of Migration in Cholangiocarcinoma Cells : OSI-027, by targeting mTORC1/2, reduces the migration of cholangiocarcinoma cells, offering insights into its potential use in limiting the metastatic capacity of these cancer cells (Joechle, Jumaa, Thriene, Hellerbrand, Kulemann, Fichtner-Feigl, Lang, & Guenzle, 2022).

Safety And Hazards

OSI-027 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

OSI-027 has shown robust antitumor activity in several different human xenograft models representing various histologies . It has also been found to reduce the migratory and metastatic capacity of cholangiocarcinoma cells in vitro . These findings suggest that dual inhibitors like OSI-027 could help block refractory or recurrent cancers and perhaps other neoplasms .

Propriétés

IUPAC Name

4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROFGZPOBKIAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025951
Record name trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osi-027

CAS RN

936890-98-1
Record name OSI-027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936890981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSI-027
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12387
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSI-027
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MKH1SZ0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,240
Citations
SV Bhagwat, PC Gokhale, AP Crew, A Cooke… - Molecular cancer …, 2011 - AACR
… Furthermore, in COLO 205 and GEO colon cancer xenograft models, OSI-027 shows … of tumor growth and establish OSI-027 as a potent anticancer agent. OSI-027 is currently in phase I …
Number of citations: 209 aacrjournals.org
M Rehan - Journal of Cellular Biochemistry, 2017 - Wiley Online Library
… phases of proposed compound with that of OSI-027 revealed that both, bound to the same … into the OSI-027 mediated inhibition of mTOR kinase and proposed an OSI-027 analog as …
Number of citations: 31 onlinelibrary.wiley.com
J Mateo, D Olmos, H Dumez, S Poondru… - British journal of …, 2016 - nature.com
… The primary objective of the study was to determine MTD and recommend a dose and schedule of OSI-027 for phase 2 trials. Secondary objectives included tolerability, safety and …
Number of citations: 53 www.nature.com
X Zhi, W Chen, F Xue, C Liang, BW Chen, Y Zhou… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… the effect of OSI-027 in PDAC remains unclear. Thus, in this study, the effects of OSI-027 were … treatment of OSI-027 and RAPA, Western blot analyses showed that both 5 μM and 10 μM …
Number of citations: 19 www.ncbi.nlm.nih.gov
J Chen, K Liu, Y Liu, X Wang… - Experimental …, 2019 - Wiley Online Library
… efficiently than OSI-027. Together, our results imply that concurrent targeting of mTORC1/2 by OSI-027 potently … Thus, OSI-027 may have translational value for the treatment of keloid. …
Number of citations: 9 onlinelibrary.wiley.com
J Lou, JX Lv, YP Zhang, ZJ Liu - Cell Biology International, 2022 - Wiley Online Library
… cells were notably upregulated by OSI-027, while the effect of OSI-027 was partially reversed in the presence of FOXO3a siRNA. In addition, OSI-027-decreased colon cancer cell …
Number of citations: 4 onlinelibrary.wiley.com
B Chen, M Xu, H Zhang, M Xu, X Wang… - DNA and Cell …, 2015 - liebertpub.com
… activity of OSI-027, a potent … OSI-027 inhibited survival and growth of both primary and transformed (PANC-1 and MIA PaCa-2 lines) human pancreatic cancer cells. Meanwhile, OSI-027 …
Number of citations: 14 www.liebertpub.com
E Xu, H Zhu, F Wang, J Miao, S Du… - Current Molecular …, 2021 - ingentaconnect.com
… In the present study, we investigated the potential activity of OSI-027, a potent and selective … , the effect of OSI-027 in GC remains unclear. Thus, in this study, the effects of OSI027 were …
Number of citations: 8 www.ingentaconnect.com
PC Gokhale, SV Bhagwat, AP Crew, A Cooke, C Mantis… - Cancer Research, 2010 - AACR
… OSI-027 is a selective small molecule dual inhibitor of both … mg/kg oral dose of OSI-027 resulted in significant inhibition of … with a corresponding plasma OSI-027 concentration of 2.2 μM. …
Number of citations: 1 aacrjournals.org
J Mateo, P Schoffski, D Olmos, H Dumez… - Molecular cancer …, 2013 - AACR
… We conducted a first-in-human study of OSI-027, an orally bio-available inhibitor of both mTORC1 and mTORC2, with the aim of evaluating its safety, pharmacokinetics (PK), maximum …
Number of citations: 2 aacrjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.